molecular formula C8H11IN2O2 B2866097 methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1354703-81-3

methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2866097
CAS No.: 1354703-81-3
M. Wt: 294.092
InChI Key: WLFGJHGXOQQACN-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) is a high-purity, halogenated pyrazole derivative designed for advanced synthetic chemistry applications. With the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol, this compound serves as a versatile and crucial building block in medicinal chemistry and materials science . The core value of this reagent lies in its role as a privileged scaffold in modern organic synthesis. The pyrazole nucleus is a common feature in numerous biologically active compounds . The introduction of an iodine atom at the C4 position creates a highly versatile intermediate, primarily used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . These reactions allow researchers to form new carbon-carbon bonds with high precision, enabling the construction of complex molecular architectures for drug discovery and development . The methyl carboxylate group at the 3-position offers an additional handle for further functionalization, for instance, through hydrolysis to a carboxylic acid or amide formation, providing orthogonal synthetic pathways . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this compound is classified with the hazard statements H301-H311-H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . Researchers should handle it with appropriate precautions and refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

methyl 4-iodo-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFGJHGXOQQACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-iodo-1-propyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrazole .

Scientific Research Applications

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and the ester group can play crucial roles in binding to target molecules, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Analogues

The compound is compared below with two structurally related molecules: methyl 3-iodo-1H-indole-6-carboxylate () and methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (). Key differences lie in their heterocyclic cores, substituents, and physicochemical properties.

Property Methyl 4-Iodo-1-propyl-1H-pyrazole-3-carboxylate Methyl 3-Iodo-1H-indole-6-carboxylate Methyl 4-Amino-1-propyl-1H-pyrazole-3-carboxylate
CAS Number Not explicitly provided 850374-98-0 1700183-72-7
Molecular Formula C₈H₁₁IN₂O₂ C₁₀H₈INO₂ C₈H₁₃N₃O₂
Molecular Weight (g/mol) 294.09 301.08 183.21
Core Structure Pyrazole Indole Pyrazole
Key Substituents - Iodo (C4), -COOCH₃ (C3), -C₃H₇ (N1) - Iodo (C3), -COOCH₃ (C6) - NH₂ (C4), -COOCH₃ (C3), -C₃H₇ (N1)
Melting Point Not reported 150°C (decomposition) Not reported
2.3. Physicochemical Properties
  • Molecular Weight and Solubility: The indole derivative’s higher molecular weight (301.08 g/mol) and fused aromatic system likely reduce aqueous solubility compared to the pyrazole-based compounds. The amino-pyrazole (183.21 g/mol) is more polar and may exhibit better solubility in polar aprotic solvents (e.g., DMSO) than the iodinated pyrazole.
  • Thermal Stability :

    • The indole compound decomposes at 150°C, suggesting moderate thermal stability. Pyrazole derivatives generally exhibit higher stability due to their aromaticity and resonance stabilization.

Research Implications and Gaps

  • Future studies could employ these tools to elucidate its conformation and packing.
  • Biological and Environmental Impact: highlights the persistence of halogenated compounds in indoor environments , but the environmental fate of iodinated pyrazoles remains unexplored. Similarly, the biological activity of the amino-pyrazole () warrants comparative toxicological studies with the iodinated analogue.

Biological Activity

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be represented as follows:

C8H10IN3O2\text{C}_8\text{H}_{10}\text{I}\text{N}_3\text{O}_2

Key Properties

PropertyValue
Molecular Weight281.08 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Storage ConditionsStore in a dark place at 2-8°C

The specific targets and mechanisms of action for this compound are not fully elucidated. However, pyrazole derivatives generally interact with biological systems through:

  • Competitive Inhibition : Competing with substrates for enzyme active sites.
  • Allosteric Modulation : Binding to sites other than the active site to alter enzyme activity.
  • Covalent Bonding : Forming stable bonds with target proteins, leading to prolonged effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research demonstrated that certain pyrazoles exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin. The combination showed a synergistic effect, enhancing the overall efficacy of treatment .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for antimicrobial properties. A study indicated that some synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens. The structure of this compound suggests it could serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief .

Research Findings and Case Studies

Research on this compound is still emerging. Below are notable findings:

Table: Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity in breast cancer cell lines; synergistic with doxorubicin .
AntimicrobialNotable antifungal activity against multiple pathogens .
Anti-inflammatoryPotential COX inhibition leading to reduced inflammation .

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